Butanimidamide

Catalog No.
S749043
CAS No.
107-90-4
M.F
C4H10N2
M. Wt
86.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Butanimidamide

CAS Number

107-90-4

Product Name

Butanimidamide

IUPAC Name

butanimidamide

Molecular Formula

C4H10N2

Molecular Weight

86.14 g/mol

InChI

InChI=1S/C4H10N2/c1-2-3-4(5)6/h2-3H2,1H3,(H3,5,6)

InChI Key

RXKUYBRRTKRGME-UHFFFAOYSA-N

SMILES

CCCC(=N)N

Canonical SMILES

CCCC(=N)N

Butanimidamide is an organic compound with the molecular formula C4H10N2C_4H_{10}N_2 and a molecular weight of 86.14 g/mol. It is classified as an amidine, which is characterized by the presence of a functional group containing a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom. The compound is also known by various names, including butyramidine and butyric acid amidine. Its structure features a straight-chain configuration that influences its chemical properties and reactivity .

  • There's no current research available on the biological activity or mechanism of action of butanimidamide.
  • Without further investigation, it's difficult to determine if it interacts with specific biological targets or has any physiological effects.
  • Due to the lack of research on butanimidamide, no data exists on its toxicity, flammability, or reactivity.
  • It's advisable to handle it with caution following general laboratory safety protocols for unknown chemicals when working with it.

  • Oxidation: This compound can be oxidized to produce butanoic acid, typically using agents such as potassium permanganate or chromium trioxide.
  • Reduction: It can be reduced to form butylamine, employing reducing agents like lithium aluminum hydride or sodium borohydride.
  • Substitution: The amidine group can undergo nucleophilic substitution reactions, leading to the formation of various substituted amidines depending on the nucleophile used.

Common Reagents and Conditions

  • Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
  • Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
  • Nucleophiles for Substitution: Hydroxide ions (OH−), alkoxide ions (RO−).

Butanimidamide exhibits notable biological activities, primarily due to its ability to interact with various molecular targets such as enzymes and receptors. The amidine functional group allows for the formation of hydrogen bonds and electrostatic interactions, which can modulate enzyme-substrate interactions and influence protein-ligand binding. This makes butanimidamide a compound of interest in biochemical research, particularly in studies related to enzyme inhibition and drug design.

Several methods are used for synthesizing butanimidamide:

  • From Butanoic Acid: Reacting butanoic acid with ammonia followed by dehydration yields butyramide.
  • From Butanoic Acid Chloride: The reaction of butanoic acid chloride with ammonia or an amine can also produce butyramide.
  • Catalytic Hydrogenation of Butyronitrile: In industrial settings, butanimidamide is often synthesized through the catalytic hydrogenation of butyronitrile using metal catalysts like palladium or platinum under high pressure and temperature conditions .

Research involving butanimidamide focuses on its interactions with biological macromolecules. These studies often explore how the compound acts as an inhibitor or modulator of specific enzymes or receptors, leading to potential therapeutic applications. The precise mechanisms through which butanimidamide exerts its biological effects depend on its structural characteristics and the context of its use.

Butanimidamide shares similarities with other amidine compounds, yet it maintains unique properties due to its specific structure:

  • Acetamidamide: Shorter carbon chain compared to butanimidamide; may exhibit different reactivity patterns.
  • Propionamidamide: One additional carbon compared to acetamidamide; shows distinct physical and chemical properties.
  • Benzamidamide: Contains a benzene ring which alters its reactivity profile significantly.

List of Similar Compounds

  • Acetamidamide
  • Propionamidamide
  • Benzamidamide

Butanimidamide's unique structure allows it to engage in specific

Butanimidamide represents an important amidine structure that can be synthesized through various approaches. Understanding both forward synthesis and retrosynthetic analysis is crucial for designing efficient synthetic routes to butanimidamide and its derivatives.

Advanced Catalytic Strategies for Butanimidamide Core Structure Assembly

The synthesis of butanimidamide and related amidines has evolved significantly with the development of innovative catalytic strategies that allow for more efficient and selective transformations.

Nickel-Catalyzed Methods

Nickel-based catalysts have emerged as powerful tools for amidine synthesis from nitriles. Research has demonstrated that Ni(0) catalysts effectively promote the conversion of N-heterocyclic nitriles to amidines under relatively mild conditions (50°C, 48h). The catalytic cycle typically involves:

  • Addition of methanol to a nitrile moiety to yield a methyl imidate
  • Subsequent extrusion of solvent in the presence of amines to afford the amidine product

Various nickel catalysts have been explored for this transformation, including [(dippe)Ni(H)]₂ (where dippe = 1,2-bis(diisopropylphosphino)ethane), [Ni(cod)₂]/dppe, and [Ni(cod)₂]/P(OPh)₃. Among these, catalysts with σ-donor bidentate ligands like dippe showed superior performance compared to monodentate π-acceptor ligands such as P(OPh)₃.

Zinc-Mediated Synthesis

Zinc(II) compounds have demonstrated significant catalytic activity in the nucleophilic addition of amines to nitriles for amidine formation. A 2024 study revealed that zinc(II) compounds, particularly [Zn(quin)₂(H₂O)] (where quin⁻ = quinaldinate, an anion of quinaldinic acid), can effectively catalyze the formation of amidines from nitriles and secondary cyclic amines.

The reaction systems typically comprise:

  • A Zn(II) starting material
  • Secondary cyclic amine
  • Nitrile (such as acetonitrile)
  • Optional solvent (methanol)

This method is particularly useful for amines with additional heteroatoms in the ring (like thiomorpholine and piperazine) or those with various ring substituents that impart different steric and electronic effects.

Alternative Synthetic Approaches

Besides metal-catalyzed methods, several other approaches exist for synthesizing amidines:

  • Pinner Reaction Pathway: Amidines from alkyl and aryl nitriles can be prepared via a Pinner-type reaction between anhydrous alcohols and nitriles.

  • Direct Conversion from Amides: Butyramide, which can be obtained from butanoic acid or butyronitrile, serves as a precursor to butanimidamide through appropriate dehydration and amination steps.

  • Organocatalytic Methods: Recent research has explored N-acetylcysteine as an organocatalyst for transforming nitriles into amidines without requiring transition metals. This approach represents an environmentally friendlier alternative to traditional metal-catalyzed methods.

Table 1. Comparison of Catalytic Methods for Amidine Synthesis

Catalytic MethodCatalyst SystemReaction ConditionsAdvantagesLimitations
Nickel-catalyzed[(dippe)Ni(H)]₂, [Ni(cod)₂]/dppe50°C, 48hMild conditions, high yieldsRequires air-sensitive Ni(0) complexes
Zinc-mediated[Zn(quin)₂(H₂O)]Variable conditionsCompatible with diverse aminesMultiple product types possible
Pinner reactionAcid catalystsAnhydrous conditionsWell-established methodologyMoisture sensitivity
OrganocatalyticN-acetylcysteine60°C, 24h, MeOHMetal-free, environmentally friendlyLimited substrate scope

Computational Retrosynthesis Prediction Models in Amidino Compound Design

The complexity of designing synthetic routes to amidines like butanimidamide has driven the development of computational tools that can predict feasible pathways and optimize reaction conditions.

Similarity-Based Enzymatic Retrosynthesis

A promising approach for predicting synthetic routes to amidines involves similarity-based enzymatic retrosynthesis. This strategy addresses the fundamental question: "How have chemically similar molecules been synthesized previously by enzymatic reactions?". By ensuring chemical similarity between proposed and precedent reaction molecules, this approach identifies enzymes with binding pockets likely to accommodate novel substrates.

The similarity-based retrosynthesis algorithm follows a three-step process:

  • Molecular similarity assessment to propose one-step retrosynthetic disconnections based on analogy to precedent products in enzymatic reaction databases
  • Extraction of generalized retrosynthetic templates from precedent reactions and application to desired products using specialized tools like RDEnzyme
  • Scoring and ranking of proposed reactions by overall molecular Dice similarity to precedent reactions

This computational approach has demonstrated success in planning enzymatic synthesis routes for both pharmaceutical ingredients and commodity chemicals, achieving a remarkable 71% success rate in identifying recorded reactants among the top 10 proposed suggestions in test reactions.

AI-Powered Synthesis Planning

  • Template_relevance Pistachio
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  • Template_relevance Reaxys
  • Templaterelevance Reaxysbiocatalysis
  • Focus on one-step synthesis, providing concise and direct routes to target compounds
  • Accurate predictions based on extensive chemical reaction databases
  • Ability to streamline the synthesis process by identifying optimal pathways

Integration of Computational Workflows

For comprehensive retrosynthetic analysis of amidine compounds like butanimidamide, integrated computational workflows that combine various approaches have proven valuable. These workflows typically include:

  • Definition of target compound structure and properties
  • Generation of potential synthetic pathways using retrosynthetic analysis
  • Evaluation of pathway feasibility based on known reaction precedents
  • Implementation of experimental validation for the most promising routes

Such computational tools for retrosynthetic biochemistry represent a first step toward solving the challenging problem of incorporating both enzyme- and organic-chemistry-based transformations into computer-aided synthesis planning workflows.

Stereoselective Functionalization of Piperidine-Butanimidamide Hybrid Architectures

The integration of butanimidamide with heterocyclic structures like piperidine creates hybrid molecules with unique properties and potential applications. Controlling stereochemistry in these hybrid systems presents both challenges and opportunities.

Site-Selective C-H Functionalization Strategies

Advances in C-H functionalization have enabled the site-selective and stereoselective modification of piperidine derivatives, which can be applied to piperidine-butanimidamide hybrid structures. Research has demonstrated that the direct functionalization of C-H bonds at specific positions can be achieved through strategic catalyst and protecting group selection.

For example, studies on piperidine derivatives have shown that:

  • Direct functionalization of the C-H bond at C4 can be achieved by sterically shielding the C2 position
  • C-H activation at C3 can be accomplished via regioselective ring-opening of appropriate cyclopropanated tetrahydropyridines

The stereoselectivity of these transformations can be controlled using specialized chiral dirhodium catalysts. In optimized conditions, Rh₂(R-TCPTAD)₄-catalyzed C2 functionalization of N-Boc-piperidine with trichloroethyl aryldiazoacetate can achieve excellent stereoselectivity (11:1 d.r., 93% ee) with 83% yield.

Piperidine-Butanimidamide Conjugates

A notable example of piperidine-butanimidamide hybrid architecture is 4-(piperidin-1-yl)butanimidamide, which features a piperidine ring connected to a butanimidamide group. This compound represents an important class of hybrids with potential applications in medicinal chemistry.

The synthesis of such hybrids typically involves:

  • Coupling of piperidine derivatives with butanimidamide precursors
  • Formation of the amidine functional group through nitrile activation
  • Purification and isolation, often as dihydrochloride salts for stability

These hybrid structures combine the conformational properties of piperidine with the hydrogen-bonding capabilities of the amidine group, creating molecules with unique binding profiles for biological targets.

Structural Optimization and SAR Studies

The development of structure-activity relationships (SAR) for piperidine-butanimidamide hybrids requires systematic variation of structural elements and evaluation of their effects on biological activity and physicochemical properties.

Key structural elements that can be modified include:

  • Substitution patterns on the piperidine ring
  • Chain length between the piperidine and amidine groups
  • Additional functional groups to modulate electronic properties
  • Stereochemistry at various positions

Table 2. Structure-Activity Relationships in Piperidine-Butanimidamide Hybrids

Structural ModificationEffect on PropertiesPotential Applications
N-substitution on piperidineModulates basicity and lipophilicityTuning ADME properties
C2/C4 substitution on piperidineControls conformation and stereochemistryEnhancing target selectivity
Linker length variationAffects flexibility and binding modeOptimizing receptor interactions
Amidine substitutionInfluences hydrogen bonding capacityModifying binding affinity

Advanced computational methods can predict how these structural modifications affect binding to biological targets, guiding the design of optimized piperidine-butanimidamide hybrids for specific applications.

XLogP3

0.1

Other CAS

107-90-4

Wikipedia

Butanimidamide

Dates

Modify: 2023-08-15

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